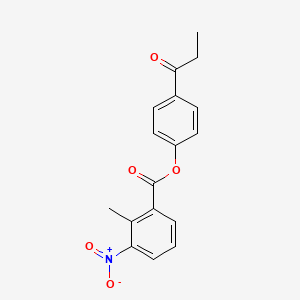
N-cyclooctyl-1,3-benzodioxole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclooctyl-1,3-benzodioxole-5-carboxamide (CBDP-8) is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. It belongs to the class of compounds known as benzodioxoles, which are known for their diverse biological activities. CBDP-8 has been shown to have a wide range of bioactive properties, making it a promising candidate for various research applications.
Mécanisme D'action
N-cyclooctyl-1,3-benzodioxole-5-carboxamide is believed to exert its effects by binding to the sigma-1 receptor, a protein that is involved in a wide range of biological processes. The sigma-1 receptor is known to play a role in the regulation of neurotransmitter release, calcium signaling, and cell survival, among other things. By binding to this receptor, N-cyclooctyl-1,3-benzodioxole-5-carboxamide is thought to modulate these processes, leading to its observed effects.
Biochemical and Physiological Effects:
N-cyclooctyl-1,3-benzodioxole-5-carboxamide has been shown to have a wide range of biochemical and physiological effects. In addition to its neuroprotective properties, it has been shown to have anti-inflammatory, analgesic, and antidepressant effects. It has also been shown to improve cognitive function and memory in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-cyclooctyl-1,3-benzodioxole-5-carboxamide in lab experiments is its versatility. It has been shown to have a wide range of bioactive properties, making it useful for studying a variety of biological processes. However, one limitation of using N-cyclooctyl-1,3-benzodioxole-5-carboxamide is its potential toxicity. It is important to use appropriate safety precautions when working with this compound.
Orientations Futures
There are several potential future directions for research on N-cyclooctyl-1,3-benzodioxole-5-carboxamide. One area of interest is in the development of new treatments for neurodegenerative diseases. N-cyclooctyl-1,3-benzodioxole-5-carboxamide's neuroprotective properties make it a promising candidate for further study in this area. Additionally, there is potential for the development of new antidepressant and analgesic drugs based on N-cyclooctyl-1,3-benzodioxole-5-carboxamide's observed effects. Further research is needed to fully understand the mechanisms of action of N-cyclooctyl-1,3-benzodioxole-5-carboxamide and its potential applications in scientific research.
Méthodes De Synthèse
N-cyclooctyl-1,3-benzodioxole-5-carboxamide can be synthesized using a multi-step process involving several chemical reactions. The synthesis typically begins with the preparation of 1,3-benzodioxole, which is then converted to the corresponding carboxylic acid. The carboxylic acid is then converted to its corresponding acid chloride, which is subsequently reacted with cyclooctylamine to yield N-cyclooctyl-1,3-benzodioxole-5-carboxamide.
Applications De Recherche Scientifique
N-cyclooctyl-1,3-benzodioxole-5-carboxamide has been shown to have a wide range of potential applications in scientific research. One of the most promising areas of research is in the field of neuroscience. N-cyclooctyl-1,3-benzodioxole-5-carboxamide has been shown to have neuroprotective properties, which could be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
N-cyclooctyl-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3/c18-16(17-13-6-4-2-1-3-5-7-13)12-8-9-14-15(10-12)20-11-19-14/h8-10,13H,1-7,11H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIPQLJCXJLMHRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CCC1)NC(=O)C2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclooctyl-1,3-benzodioxole-5-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5,7-diphenyltetrazolo[1,5-a]pyrimidine](/img/structure/B5741125.png)




![isopropyl 4-{[(1-ethyl-1H-pyrazol-5-yl)carbonyl]amino}benzoate](/img/structure/B5741151.png)


![2,2-dimethyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B5741169.png)

![7-[(2-chlorobenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one](/img/structure/B5741181.png)


